REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:7][CH2:6]C[C:4]1=O)=C.CN(CCC[CH:15]=[C:16]([CH3:20])[C:17](N)=[O:18])C.CC(C(NCCC[N+](C)(C)C)=[O:25])=C.C=CN1C(=O)CCC1.[Cl-]>>[C:17]([O:25][CH2:6][CH2:7][N:3]([CH3:1])[CH3:4])(=[O:18])[C:16]([CH3:20])=[CH2:15] |f:0.1,2.3.4|
|
Name
|
vinylpyrrolidone dimethylaminopropylmethacrylamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1)=O.CN(C)CCCC=C(C(=O)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-]
|
Name
|
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCN(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |